molecular formula C9H13N B6274926 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane CAS No. 2731009-45-1

3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane

Cat. No.: B6274926
CAS No.: 2731009-45-1
M. Wt: 135.2
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Description

3-(prop-2-yn-1-yl)-1-azaspiro[33]heptane is a spirocyclic compound featuring a unique azaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid has been proposed as an efficient method to obtain spirocyclic compounds . The reaction proceeds smoothly under mild conditions, yielding the desired product in high quantities.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability. This includes using cost-effective catalysts and reagents, as well as ensuring the reaction conditions are suitable for large-scale production. The use of phase-transfer catalysis and other advanced techniques can enhance the efficiency and yield of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.

    Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: A compound with a propargyl group and similar reactivity.

Uniqueness

3-(prop-2-yn-1-yl)-1-azaspiro[3.3]heptane is unique due to its specific azaspiro structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

2731009-45-1

Molecular Formula

C9H13N

Molecular Weight

135.2

Purity

90

Origin of Product

United States

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